Benzenesulfonic acid, 4-chloro-, ethyl ester
Overview
Description
Benzenesulfonic acid, 4-chloro-, ethyl ester is an organosulfur compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by an ethyl ester group and a chlorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that sulfonic acids, including benzenesulfonic acid, are often involved in reactions forming sulfonamides, sulfonyl chloride, and esters .
Mode of Action
Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .
Biochemical Pathways
Sulfonic acids are known to participate in a variety of biochemical reactions, including the formation of sulfonamides and esters .
Result of Action
It’s known that the sulfonation reaction of benzenesulfonic acid is reversible and can be reversed by adding hot aqueous acid .
Action Environment
It’s known that the sulfonation reaction of benzenesulfonic acid is temperature-dependent and can be reversed above 220 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-chloro-, ethyl ester typically involves the sulfonation of chlorobenzene followed by esterification. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide, which react with chlorobenzene to form 4-chlorobenzenesulfonic acid . The resulting sulfonic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-chloro-, ethyl ester undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonic acid group, which makes the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in the esterification process.
Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation of chlorobenzene.
Nucleophiles: Such as hydroxide ions for nucleophilic substitution reactions.
Major Products Formed
4-Chlorobenzenesulfonic Acid: Formed during the sulfonation step.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-chloro-, ethyl ester can be compared with other similar compounds such as:
Benzenesulfonic Acid: Lacks the chlorine and ethyl ester groups, making it less reactive in certain reactions.
4-Methylbenzenesulfonic Acid, Ethyl Ester: Similar structure but with a methyl group instead of chlorine, leading to different reactivity and applications.
4-Chlorobenzenesulfonic Acid: Lacks the ethyl ester group, making it more acidic and less soluble in organic solvents.
These comparisons highlight the unique properties of this compound, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 4-chlorobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEDTZGUAGKMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174391 | |
Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-71-4 | |
Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.